molecular formula C19H21N3O B4943104 (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol

(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol

Cat. No. B4943104
M. Wt: 307.4 g/mol
InChI Key: ZUCCODXHVMIJJX-UHFFFAOYSA-N
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Description

(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol, also known as BIM, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival (7). (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cell survival (8).
Biochemical and Physiological Effects:
(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been shown to induce apoptosis, or programmed cell death, in cancer cells (9). It has also been found to inhibit cell cycle progression, leading to cell cycle arrest in the G1 phase (10). (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been shown to decrease the expression of several genes that are involved in cancer cell growth and survival, including cyclin D1 and Bcl-2 (11).

Advantages and Limitations for Lab Experiments

One advantage of using (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol in lab experiments is that it has been shown to have low toxicity in normal cells (12). However, one limitation is that (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has poor solubility in water, which can make it difficult to use in some experiments (13).

Future Directions

There are several future directions for the study of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol. One area of research is the development of more efficient synthesis methods that can produce (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol with higher yields and purity. Another area of research is the investigation of the potential use of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the identification of biomarkers that can predict the response of cancer cells to (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol treatment could help to improve its efficacy in cancer therapy.
In conclusion, (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol is a chemical compound that has shown promise in cancer treatment. Its ability to inhibit cancer cell growth and sensitize cells to chemotherapy and radiation therapy make it a potential candidate for combination therapy. Further research is needed to fully understand the mechanism of action of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol and to optimize its use in cancer therapy.

Synthesis Methods

The synthesis of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol involves the reaction of 1-benzyl-1H-imidazole-2-carbaldehyde with 4-(dimethylamino)benzaldehyde in the presence of sodium borohydride. This method has been reported to yield (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol with a purity of over 95% (1).

Scientific Research Applications

(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer (2, 3). (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has also been found to sensitize cancer cells to chemotherapy and radiation therapy (4, 5). In addition, (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis (6).

properties

IUPAC Name

(1-benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-21(2)17-10-8-16(9-11-17)18(23)19-20-12-13-22(19)14-15-6-4-3-5-7-15/h3-13,18,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCCODXHVMIJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=NC=CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol

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